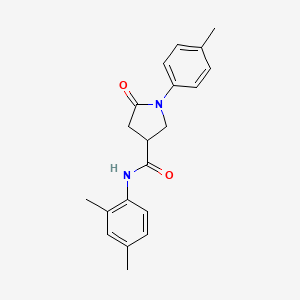![molecular formula C21H24ClN3O4 B11559909 N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11559909.png)
N-(5-chloro-2-methylphenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE include:
- N-(5-chloro-2-methylphenyl)-2-(ethylamino)acetamide
- Ethyl N-(5-chloro-2-methylphenyl)carbamate
- N-(5-chloro-2-methylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-1-{N’-[(E)-(3-ETHOXY-4-PROPOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE lies in its specific chemical structure, which imparts distinct
Properties
Molecular Formula |
C21H24ClN3O4 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C21H24ClN3O4/c1-4-10-29-18-9-7-15(11-19(18)28-5-2)13-23-25-21(27)20(26)24-17-12-16(22)8-6-14(17)3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,26)(H,25,27)/b23-13+ |
InChI Key |
PQSBBHHXVLNKNM-YDZHTSKRSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559831.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11559851.png)

![2-(4-chlorophenoxy)-2-methyl-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B11559858.png)
![methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11559865.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
![4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11559872.png)
![N,N'-bis[2-(4-chlorophenyl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11559875.png)
![4-{(Z)-[(4-{[(2E)-2-(4-{[(4-methoxyphenyl)carbonyl]oxy}-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11559878.png)
![3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11559882.png)
![2-(3,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11559892.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
